molecular formula C16H17NO2 B3052468 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one CAS No. 4173-65-3

3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one

Cat. No.: B3052468
CAS No.: 4173-65-3
M. Wt: 255.31 g/mol
InChI Key: YWCJCWNTKMVVTF-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one (CAS 4173-65-3) is a synthetic organic compound with the molecular formula C16H17NO2 and a molecular weight of 255.32 g/mol. It serves as a versatile chemical building block in medicinal chemistry research, particularly in the design and synthesis of novel therapeutic agents. Recent peer-reviewed studies highlight its application as a key precursor or structural motif in the development of potent HIV-1 Capsid (CA) inhibitors . Researchers have utilized this phenylalanine-derived scaffold to create compounds that target the NTD-CTD interface of the HIV-1 capsid protein, a critical target in antiretroviral therapy . These inhibitors, designed to occupy a larger area within the binding pocket, can disrupt the viral life cycle at both early and late stages, showing potential for dual-stage antiviral activity . The compound provides a privileged structure that allows for further chemical optimization, enabling investigations into structure-activity relationships (SAR) to enhance antiviral potency and metabolic stability . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-methoxyanilino)-1-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)17-12-11-16(18)13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWCJCWNTKMVVTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401542
Record name 3-(4-methoxyanilino)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4173-65-3
Record name 3-(4-methoxyanilino)-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90401542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((4-METHOXYPHENYL)AMINO)PROPIOPHENONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one typically involves the reaction of 4-methoxyaniline with a suitable phenylpropanone derivative under controlled conditions. One common method is the reduction of Schiff bases, where 4-methoxyaniline reacts with a phenylpropanone derivative to form the desired product. The reaction is often carried out in the presence of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to facilitate the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antioxidant and Anticancer Properties

Research indicates that 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are implicated in various diseases, including cancer. Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .

Therapeutic Potential

Ongoing research is focused on the compound's ability to modulate biochemical pathways associated with inflammation and oxidative damage. Its efficacy in treating conditions such as neurodegenerative diseases and chronic inflammation is being explored, highlighting its potential for broader therapeutic applications .

Materials Science

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, allows chemists to modify its structure for specific applications. This versatility is particularly valuable in developing new materials with tailored properties for applications in electronics and photonics .

Dyes and Industrial Chemicals

In addition to its medicinal applications, this compound is utilized in the production of dyes and other industrial chemicals. Its unique chemical properties make it suitable for creating colorants with specific characteristics, further expanding its utility in industrial applications .

Chemical Properties and Reactions

The compound's reactivity allows it to participate in various chemical transformations:

Type of Reaction Description
Oxidation Can be oxidized to form quinones or other derivatives.
Reduction Capable of being reduced to amines or alcohols using agents like NaBH4 or LiAlH4.
Substitution Can undergo electrophilic and nucleophilic substitutions to introduce new functional groups.

These reactions are fundamental in both synthetic chemistry and industrial processes, enabling the development of new compounds with desired functionalities .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against various cancer cell lines. The results demonstrated a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent .

Case Study 2: Antioxidant Mechanism

Research conducted by a team at a leading university investigated the antioxidant mechanisms of similar compounds. They found that this compound effectively scavenged free radicals and inhibited lipid peroxidation, suggesting its protective role against oxidative stress .

Mechanism of Action

The mechanism of action of 3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one involves its interaction with molecular targets and pathways related to oxidative stress and cancer cell proliferation. The compound’s antioxidant properties help neutralize reactive oxygen species (ROS), thereby reducing oxidative damage. Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent Differences vs. Target Compound Key Properties/Applications Reference
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b) C22H21NO2 Phenylamino instead of (4-methoxyphenyl)amino Elemental analysis: C (67.96%), H (4.70%), N (3.68%)
3-Methoxy-2-(4-methoxyphenyl)-1-phenylpropan-1-one (3v) C18H18O3 Methoxy at position 2 HRMS (ESI): [M+Na]+ = 305.1154; used in catalysis studies
3-(Dimethylamino)-1-phenylpropan-1-one C11H15NO Dimethylamino instead of (4-methoxyphenyl)amino Precursor to (R)-γ-amino alcohols (95% enantiomeric excess)
3-(2-Hydroxyphenyl)-1-phenylpropan-1-one C15H14O2 Hydroxyl group at ortho position Enhanced hydrogen bonding; dihydrochalcone derivative
1-Phenyl-3-(4-methoxyphenyl)-3-(4-chloroanilino)-1-propanone C22H20ClNO2 4-Chloroanilino group Molar mass: 365.85 g/mol; potential halogen-mediated bioactivity
3-(4-Methoxyphenyl)-1-phenylpropan-1-one (7b) C16H16O2 Lacks amino group High synthesis yield (94%); NMR data provided

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating vs. In contrast, analogs like 3-(4-Chlorophenyl)-3-((3-chlorophenyl)amino)-1-phenylpropan-1-one (4a) feature electron-withdrawing chlorine atoms, which may increase electrophilicity and reaction rates .
  • Amino Group Modifications: Replacing the (4-methoxyphenyl)amino group with a dimethylamino group (as in ) shifts the compound’s role toward chiral synthesis of pharmaceuticals like tomoxetine . The absence of an amino group (e.g., compound 7b) simplifies the structure but reduces hydrogen-bonding capacity .

Physicochemical Properties

  • Lipophilicity : The target compound’s logP (~5.19) exceeds that of hydroxylated analogs (e.g., compound 20 in , logP ~3.5), highlighting the methoxy group’s role in enhancing hydrophobicity .
  • Molecular Weight : Halogenated derivatives (e.g., compound 4a, MW 365.85) exhibit higher molecular weights, which may affect pharmacokinetics compared to the target compound .

Biological Activity

3-((4-Methoxyphenyl)amino)-1-phenylpropan-1-one, also known as a phenylalanine derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its structural features, which include an aromatic amine and a ketone functional group, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The molecular formula of this compound is C16H17NO2C_{16}H_{17}NO_2, with a molecular weight of approximately 271.31 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its interaction with biological membranes.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, modulating their activity.
  • Aromatic Interactions : The compound's aromatic rings participate in π-π interactions, which can affect various biological pathways.
  • Antiviral Activity : Research has demonstrated that similar phenylalanine derivatives exhibit antiviral properties against HIV-1 by targeting the capsid protein, thereby interfering with viral assembly and replication .

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of phenylalanine derivatives, compounds structurally similar to this compound were tested in MT-4 cells infected with HIV. The results indicated that certain derivatives exhibited potent anti-HIV activity with selectivity indices comparable to established antiviral drugs .

Case Study 2: Antibacterial Potential

Another study investigated the antibacterial properties of phenylalanine derivatives against Chlamydia. Although not directly involving this compound, findings suggested that modifications to the phenylalanine backbone could enhance selectivity and potency against bacterial pathogens .

Data Tables

CompoundBiological ActivityEC50 (μM)CC50 (μM)Selectivity Index (SI)
PF-74Anti-HIV5.95>70.5011.85
13mAnti-HIV4.33>57.7413.33
ACP1aAntibacterial64Not reportedNot reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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